![molecular formula C13H14Cl2O B1369963 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone is an organic compound with a molecular formula of C13H14Cl2O It is characterized by the presence of a cyclopentyl ring attached to a 3,4-dichlorophenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and cyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone can be compared with other similar compounds, such as:
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-amine: This compound contains an amine group instead of an ethanone moiety.
1-Cyclopentyl-3-(2,6-dichlorophenyl)urea: This compound features a urea group and has different chemical properties and applications.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound has a phenyl group attached to the ethanone moiety, leading to different reactivity and applications.
Properties
Molecular Formula |
C13H14Cl2O |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
1-[1-(3,4-dichlorophenyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C13H14Cl2O/c1-9(16)13(6-2-3-7-13)10-4-5-11(14)12(15)8-10/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
YNQPKAQOSTXSBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
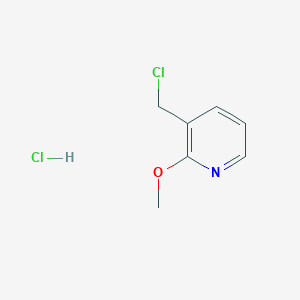
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)
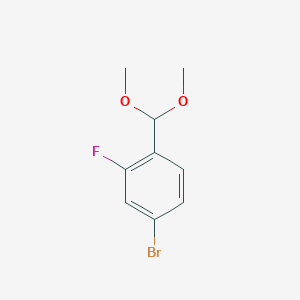
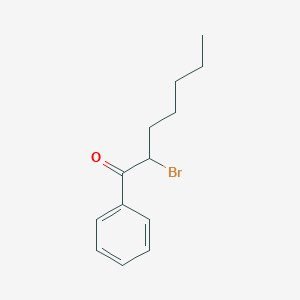
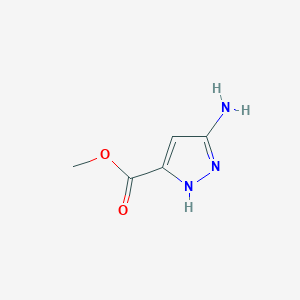
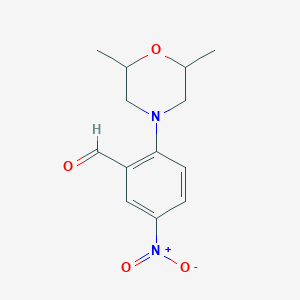
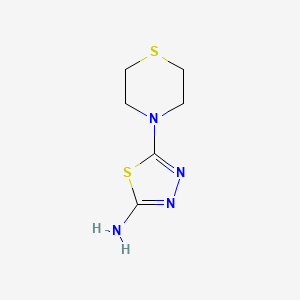
![[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B1369901.png)
![1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole](/img/structure/B1369906.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1369909.png)
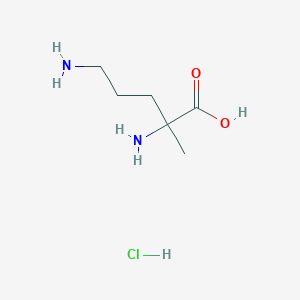
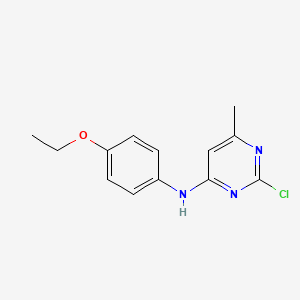
![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)
